molecular formula C13H15N5O3S B2444997 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034567-50-3

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2444997
CAS No.: 2034567-50-3
M. Wt: 321.36
InChI Key: ZLIMRMINAUMBTN-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the pyrazole ring: This often involves the condensation of hydrazines with 1,3-diketones or similar compounds.

    Linking the furan and pyrazole rings: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, under palladium catalysis.

    Introduction of the sulfonamide group: This can be done by reacting the intermediate with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the sulfonamide group could yield amines.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The furan and pyrazole rings could interact with various molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
  • N-(2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
  • N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Uniqueness

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its furan, pyrazole, and sulfonamide groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-17-10-11(8-15-17)22(19,20)16-9-12(13-4-2-7-21-13)18-6-3-5-14-18/h2-8,10,12,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIMRMINAUMBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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